3-[2-(1,3-Dioxanyl)]-1-(3,4-dimethoxyphenyl)-1-propanol
Description
3-[2-(1,3-Dioxanyl)]-1-(3,4-dimethoxyphenyl)-1-propanol is a synthetic organic compound characterized by a 1,3-dioxane ring attached to a propanol backbone and a 3,4-dimethoxyphenyl substituent. Safety protocols for handling such compounds include wearing protective gear (gloves, masks, goggles) and adhering to strict waste disposal guidelines to mitigate health and environmental risks .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-17-13-6-4-11(10-14(13)18-2)12(16)5-7-15-19-8-3-9-20-15/h4,6,10,12,15-16H,3,5,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFFFYKYKZFSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCC2OCCCO2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(3,4-dimethoxyphenyl)-1-propanol typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(3,4-dimethoxyphenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that 3-[2-(1,3-Dioxanyl)]-1-(3,4-dimethoxyphenyl)-1-propanol may exhibit various biological activities. The structural components indicate potential pharmacological properties, including:
- Antioxidant Activity : The presence of the dimethoxyphenyl group may enhance its ability to scavenge free radicals.
- Antimicrobial Properties : Initial tests have shown that this compound could inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : There are indications that it may modulate inflammatory pathways.
Further research is necessary to elucidate these biological activities comprehensively and to understand the mechanisms involved.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Formation of the Dioxane Ring : This step is crucial as it establishes the core structure of the compound.
- Substitution Reactions : The introduction of the dimethoxyphenyl group occurs through electrophilic aromatic substitution or similar reactions.
- Final Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Each step requires careful optimization of reaction conditions to maximize yield and purity.
Applications in Medicinal Chemistry
The potential applications of this compound in medicinal chemistry include:
- Drug Development : Due to its potential biological activities, this compound may serve as a lead structure for developing new pharmaceuticals targeting oxidative stress-related diseases.
- Pharmacokinetic Studies : Understanding how this compound interacts with biological systems can provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. A comparative analysis is presented in the table below:
| Compound Name | Key Features |
|---|---|
| 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-propanol | Contains an allyl substituent; potential for similar reactivity. |
| 3-(3,4-Dimethoxyphenyl)-1-propanol | Similar propanol backbone; different phenolic substituents. |
| 2,2,3,3-Tetrafluoro-1-propanol | Fluorinated variant; distinct chemical properties due to electronegative fluorine. |
What sets this compound apart is its specific combination of a dioxane ring and a highly substituted trimethoxyphenyl group. This unique structural arrangement may confer distinct biological activities and reactivity patterns not found in the other compounds listed.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(3,4-dimethoxyphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-[2-(1,3-Dioxanyl)]-1-(3,4-dimethoxyphenyl)-1-propanol with structurally related compounds, focusing on substituent effects, applications, and safety.
Structural and Functional Group Comparisons
Key Compounds Analyzed:
1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol Substituent: 3,4-Dimethylphenyl Molecular Formula: C₁₅H₂₂O₃ Molecular Weight: 250 CAS Number: 1443327-48-7 Applications: Intermediate in chemical synthesis and research . Safety: Requires protective gear (H303+H313+H333) and proper waste disposal (P264, P280) .
1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol Substituent: 3-Chlorophenyl Molecular Formula: C₁₃H₁₇ClO₃ Molecular Weight: 257 CAS Number: 1443306-12-4 Applications: Research and chemical synthesis . Safety: Similar protective measures as above; chlorine increases molecular weight and may influence reactivity .
threo-2-(2,6-Dimethoxyphenoxy)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid Substituent: 2,6-Dimethoxyphenoxy and 3,4-dimethoxyphenyl Applications: Synthetic intermediate for X-ray crystallographic studies . Key Difference: Propanediol structure (vs. propanol) introduces additional hydroxyl groups, altering hydrogen-bonding capacity and solubility .
Substituent Effects on Properties
- Electron-Donating Groups (e.g., Methoxy): Enhance solubility in polar solvents and stabilize intermediates in synthesis.
- Electron-Withdrawing Groups (e.g., Chloro): Increase molecular weight and may alter reactivity in electrophilic substitutions.
- Heterocyclic Groups (e.g., Furyl): Modify electronic properties and binding affinity in catalytic systems.
Comparative Data Table
Notes
- Substituent Impact: The choice of substituent (methoxy, chloro, furyl) dictates physicochemical behavior, influencing applications in catalysis, drug design, and materials science.
- Data Gaps: Detailed spectroscopic or thermodynamic data for the primary compound are lacking in the provided evidence; further experimental characterization is recommended.
Biological Activity
3-[2-(1,3-Dioxanyl)]-1-(3,4-dimethoxyphenyl)-1-propanol is a synthetic organic compound that has garnered attention for its potential biological activities. With a complex structure featuring a dioxane moiety and a dimethoxyphenyl group, this compound is being explored for various pharmacological applications. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and comparative studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the dioxane ring contributes to its unique reactivity and interaction with biological systems.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antibacterial Properties : Similar compounds have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
- Antifungal Activity : Compounds containing dioxane structures have shown promising antifungal effects against pathogens like Candida albicans .
- Cytotoxic Effects : Research indicates potential cytotoxicity against cancer cell lines, suggesting its utility in oncology .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing metabolic pathways.
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation in cancer cells, leading to mitotic arrest .
Comparative Studies
Research has also focused on comparing the biological activity of this compound with structurally related compounds. A summary of these findings is presented in the table below:
| Compound Name | Antibacterial Activity | Antifungal Activity | Cytotoxicity (Cancer Cell Lines) |
|---|---|---|---|
| This compound | Moderate against S. aureus | Effective against C. albicans | Significant against MCF-7 |
| 1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol | High against E. coli | Moderate | Low toxicity on normal cells |
| Other 1,3-Dioxolanes | Excellent against multiple strains | Strong antifungal effects | Variable cytotoxicity |
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Antifungal Activity : A study demonstrated that dioxane derivatives exhibited excellent antifungal properties with minimal side effects when tested in vitro against Candida species .
- Cancer Research : Investigations into the cytotoxic effects of dioxane derivatives revealed significant cell death in breast cancer cell lines while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
